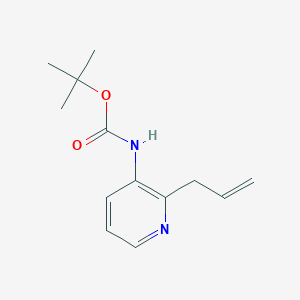
4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
Overview
Description
“4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide” is a chemical compound with the CAS No. 126826-47-9 . It is a complex organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . Another method involves a green, facile, and tunable pair electrochemical process using reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) .Molecular Structure Analysis
The molecular structure of “4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecular weight of the compound is 253.32 .Scientific Research Applications
Antimicrobial Activity
Pyrrolidinone derivatives, such as “4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide”, have been found to exhibit antimicrobial activity. For instance, an aqueous system comprising N-methylpyrrolidin-2-one (NMP) showed antimicrobial effect against S. aureus, E. coli, and C. albicans in a dose-dependent manner .
Anticancer Activity
These compounds have also been associated with anticancer activity. Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents, and many of them have shown significant anticancer effects .
Anti-inflammatory Activity
Pyrrolone and pyrrolidinone derivatives have been reported to exhibit anti-inflammatory activity. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antidepressant Activity
Some pyrrolidinone derivatives have been found to have antidepressant activity. This suggests that they could be used in the development of new treatments for depression .
Anticonvulsant Activity
Pyrrolidinone derivatives have also been associated with anticonvulsant activity, indicating their potential use in the treatment of epilepsy and other seizure disorders .
Industrial Applications
In addition to their potential medical applications, pyrrolidinone derivatives also have industrial applications. For example, they have been used in the synthesis of various alkaloids and unusual β-amino acids .
properties
IUPAC Name |
4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-14-8-2-3-11(14)13-17(15,16)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQPQNKOPBDHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Bromophenyl)methyl]-1-methylimidazol-2-amine](/img/structure/B1651386.png)
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoate](/img/structure/B1651388.png)
![N-[(4-Fluorophenyl)methyl]-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651390.png)

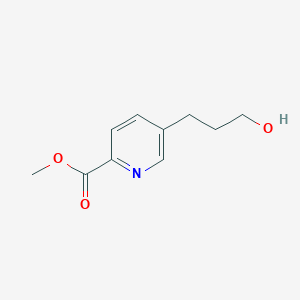
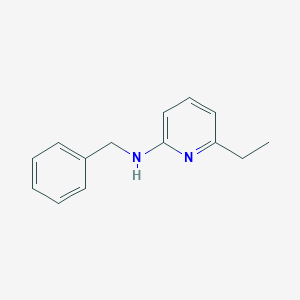
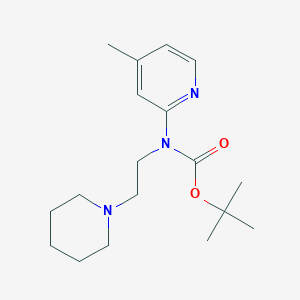
![4-[2-(4-Fluorophenyl)-5-methylpyrrol-1-YL]-N,N-dimethylaniline](/img/structure/B1651395.png)
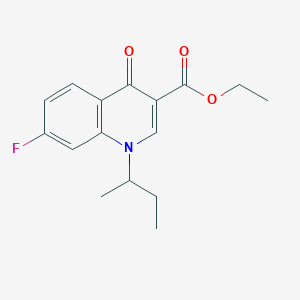

![N-(4-Ethoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651400.png)
